molecular formula C28H34O8 B024651 Uliginosin B CAS No. 19809-79-1

Uliginosin B

Cat. No.: B024651
CAS No.: 19809-79-1
M. Wt: 498.6 g/mol
InChI Key: JJUVIYDZIBWTQA-UHFFFAOYSA-N
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Description

Uliginosin B is a natural product found in Hypericum polyanthemum, Hypericum thesiifolium, and other organisms with data available.

Scientific Research Applications

Pharmacological Interactions and Antinociceptive Mechanism

Uliginosin B, a natural phloroglucinol derivative from Hypericum species, exhibits antidepressant-like and antinociceptive effects. Research indicates its mechanism involves monoaminergic neurotransmission activation. A study combining this compound with various pain treatment drugs like morphine and amitriptyline showed synergistic and additive effects, suggesting its potential as a pain pharmacotherapy adjuvant, especially for opioid analgesia (Stolz et al., 2014).

Stress Induction in Plant Metabolism

This compound levels in Hypericum polyanthemum are significantly affected by stress factors. Drought stress, combined with mild fertilization or continuous salicylic acid application, showed an increase in this compound production. These findings suggest that manipulating stress responses in fertilized plants can significantly enhance pharmacologically active compounds like this compound (Nunes et al., 2014).

Modulation of Adenosinergic System

This compound's antinociceptive effect involves the adenosinergic signaling pathway. Inhibitors of adenosine receptors affected this compound's efficacy in pain management, indicating its interaction with the adenosinergic system. This provides insights into its mechanism of action and potential therapeutic applications (Stolz et al., 2016).

Interaction with Dopaminergic and Opioid Systems

This compound has shown to interact with dopaminergic and opioid systems. Its antinociceptive effects are mediated by these systems, as indicated by the response to naloxone and sulpiride, although it does not directly bind to opioid and dopaminergic receptors. This suggests its indirect effect on monoamine reuptake, influencing these neurotransmission pathways (Stolz et al., 2012).

Na+,K+-ATPase Activity and Antidepressant-like Effect

This compound increases Na+,K+-ATPase activity in the cerebral cortex, indicating a link between this enzymatic activity and its antidepressant-like effect. This insight into Na+ balance regulation in the brain underlines the potential of this compound in treating depressive disorders (Stein et al., 2016).

Antifungal Properties and Mechanism of Action

Research on dimeric acylphloroglucinols, including this compound, from Hypericum mexicanum highlighted strong antifungal activities. These compounds, particularly 3′prenyl this compound, display potential for developing alternative antifungal therapies, targeting genes crucial for fungal cell cycle regulation and cytoskeleton assembly (Tocci et al., 2020).

Properties

CAS No.

19809-79-1

Molecular Formula

C28H34O8

Molecular Weight

498.6 g/mol

IUPAC Name

4-[[5,7-dihydroxy-2,2-dimethyl-8-(2-methylpropanoyl)chromen-6-yl]methyl]-3,5-dihydroxy-6,6-dimethyl-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C28H34O8/c1-12(2)19(29)17-22(32)15(21(31)14-9-10-27(5,6)36-24(14)17)11-16-23(33)18(20(30)13(3)4)26(35)28(7,8)25(16)34/h9-10,12-13,31-34H,11H2,1-8H3

InChI Key

JJUVIYDZIBWTQA-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C(C)C)O)O

Canonical SMILES

CC(C)C(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C(C)C)O)O

10-00-4

Synonyms

uliginosin B

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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